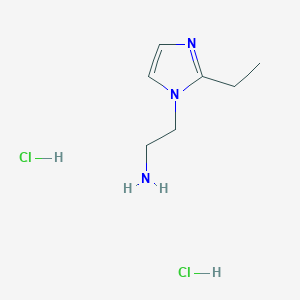

![molecular formula C6H4ClN3 B1418797 6-氯-7H-吡咯并[2,3-D]嘧啶 CAS No. 90994-17-5](/img/structure/B1418797.png)

6-氯-7H-吡咯并[2,3-D]嘧啶

描述

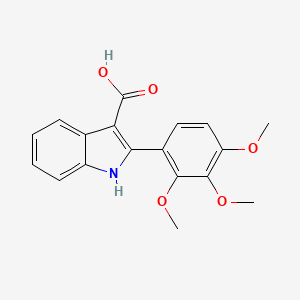

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is a white crystalline solid, soluble in organic solvents .

Molecular Structure Analysis

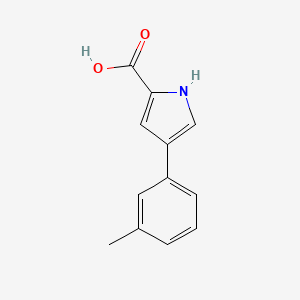

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is not detailed in the retrieved papers.Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions . The specific chemical reactions involving 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine are not detailed in the retrieved papers.科学研究应用

癌症研究中的合成和评估

- 癌症治疗的生物学特性和合成:研究表明,吡咯并[2,3-d]嘧啶衍生物,其中包括6-氯-7H-吡咯并[2,3-D]嘧啶,被合成用于其生物学特性。这些化合物已被评估其抗癌活性,特别是对乳腺癌,展示了它们在癌症治疗中的潜力。分子动力学和模拟研究也已进行,以了解它们在纳米尺度上的稳定性和行为(Singaram et al., 2017)。

化学合成和修饰

- 微波促进的交叉偶联反应:一项研究探讨了吡咯并[2,3-d]嘧啶衍生物在微波辐射下的芳基化反应,展示了一种用于它们的化学合成和修饰的方法。这一过程对于创造具有潜在药用应用的结构至关重要(Prieur等人,2015)。

- 环保合成技术:已开发了一种环保和经济的大规模合成吡咯并[2,3-d]嘧啶衍生物的方法。这种方法对于以可持续方式生产具有药用活性的化合物至关重要(Fischer & Misun, 2001)。

潜在的生物应用

- 抗细胞激素活性:已研究吡咯并[2,3-d]嘧啶核苷酸的潜在抗细胞激素活性,表明其在植物生长调节或农业应用中可能发挥作用(Seela & Bussmann, 1982)。

新药物发现

- 生物活性分子的发现:合成各种杂环化合物,包括吡咯并[2,3-d]嘧啶衍生物,对于发现新的抗微生物、抗氧化剂和抗癌药物至关重要。这些化合物是未来生物活性研究和药物开发的重要线索(Singaram et al., 2017)。

绿色化学和合成

- 衍生物的绿色合成:开发绿色化学方法合成吡咯并[2,3-d]嘧啶衍生物,突显了制药研究中朝着更可持续和环保的方法转变(Wang et al., 2017)。

作用机制

Target of Action

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine primarily targets Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis . It also exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Mode of Action

The compound interacts with its targets, leading to a series of changes. The molecular docking study showed promising binding affinities of the compound against Bcl2 anti-apoptotic protein . It also revealed similar binding interactions between the compound and the four enzymes (EGFR, Her2, VEGFR2, and CDK2), as observed with sunitinib .

Biochemical Pathways

The compound affects several biochemical pathways. At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . This indicates that the compound influences the apoptotic pathway, leading to cell death .

Result of Action

The compound has shown promising cytotoxic effects against various cancer cell lines . It was found to increase the activity of Caspase 8 and BAX , while the activity of Bcl2 was greatly decreased . The compound also caused cell cycle arrest at the G1/S phase and induced the apoptotic death of cells . Furthermore, the percentage of fragmented DNA was significantly increased in treated cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

未来方向

生化分析

Biochemical Properties

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as kinases, which are pivotal in cell signaling pathways . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine has been found to interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research .

Cellular Effects

The effects of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl-2 . This dual action makes it a potent anticancer agent. Furthermore, 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can be competitive, where the compound competes with the natural substrate, or allosteric, where it binds to a different site on the enzyme, causing a conformational change that reduces enzyme activity . Additionally, 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Studies have shown that the compound retains its inhibitory effects on enzymes and cellular processes for several hours to days, depending on the experimental conditions . Long-term exposure to 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine in cell cultures has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects . These findings underscore the importance of dosage optimization in therapeutic applications of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine .

Metabolic Pathways

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect the levels of various metabolites by inhibiting key enzymes in metabolic pathways . For example, it has been shown to reduce the production of nucleotides by inhibiting enzymes involved in nucleotide biosynthesis . This inhibition can lead to a decrease in DNA and RNA synthesis, affecting cell proliferation and growth .

Transport and Distribution

Within cells and tissues, 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The precise localization of the compound within the cell is essential for its biological activity and therapeutic potential .

属性

IUPAC Name |

6-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAOTRGDQKVOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=NC=NC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672061 | |

| Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90994-17-5 | |

| Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

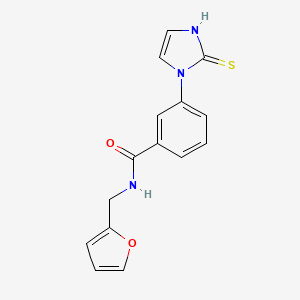

![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)

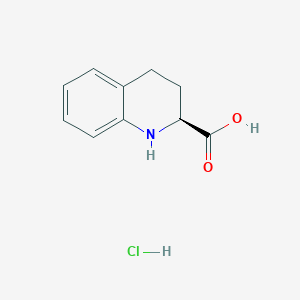

![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)

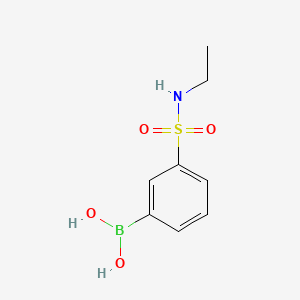

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)